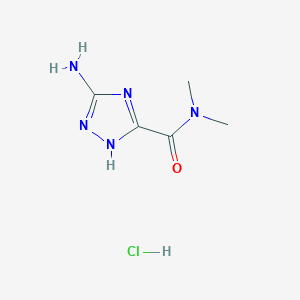

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique structure, which includes a triazole ring, making it a valuable compound in organic synthesis and medicinal chemistry.

Wirkmechanismus

Target of Action

The primary target of 3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride is the enzyme imidazoleglycerol-phosphate dehydratase . This enzyme catalyzes the sixth step of histidine production .

Mode of Action

This compound acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase . By binding to the active site of the enzyme, it prevents the normal substrate from interacting with the enzyme, thereby inhibiting the enzyme’s function .

Biochemical Pathways

The inhibition of imidazoleglycerol-phosphate dehydratase disrupts the histidine biosynthesis pathway . This leads to a decrease in the production of histidine, an essential amino acid .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability

Result of Action

The inhibition of histidine biosynthesis by this compound can lead to growth inhibition . In plants, it can cause chlorosis (yellowing of leaves) and albinism (loss of color), affecting the growth of the plants .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy as a herbicide can be affected by the type of soil, temperature, and rainfall

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride can be achieved through several methods. One common method involves the cyclization of hydrazine hydrate, aminocyanide, and formic acid. Another method uses aminoguanidine bicarbonate and formic acid, followed by heating to induce cyclization. Additionally, guanidine nitrate can be used as a starting material, reacting with acetic acid at low temperatures, followed by oxalic acid and refluxing to complete the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials and reaction conditions may vary depending on the desired scale and application.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1H-1,2,3-Triazole: Another triazole compound with similar structural features but different applications.

3,5-Dimethyl-1,2,4-triazole: A related compound with variations in the substitution pattern on the triazole ring

Uniqueness

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and anti-parasitic treatments. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C5H10ClN5O

- Molecular Weight : 191.619 g/mol

- CAS Number : 1228552-93-9

- LogP : 0.4719

- Polar Surface Area : 87.9 Ų

These properties suggest a moderate hydrophilicity, which may influence its bioavailability and interaction with biological targets.

Anticancer Activity

Research has shown that derivatives of the 3-amino-1,2,4-triazole scaffold exhibit significant anticancer properties. A study evaluated various compounds against multiple cancer cell lines using the XTT assay, revealing that certain modifications to the triazole structure enhance its efficacy. Notably, the introduction of a 3-bromophenylamino moiety was linked to increased anti-proliferative effects across several tested cell lines .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that the core structure of the triazole was essential for maintaining biological activity. Substitutions at specific positions led to varying degrees of potency, with certain configurations yielding compounds with dual anticancer and antiangiogenic properties .

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| 2.6 | Structure | 0.5 | Anticancer |

| 4.6 | Structure | 0.8 | Antiangiogenic |

Anti-Parasitic Activity

The compound has been investigated for its potential in treating Chagas disease caused by Trypanosoma cruzi. A phenotypic screening approach identified several triazole derivatives with promising activity against the parasite in vitro. One compound showed significant suppression of parasite burden in mouse models, indicating its potential as a therapeutic agent .

Efficacy in Animal Models

In vivo studies demonstrated that certain triazole derivatives could effectively reduce parasitic load in infected mice, achieving a pEC50 greater than 6. These findings suggest a favorable pharmacokinetic profile and highlight the need for further optimization to enhance efficacy and reduce toxicity .

The biological activity of this compound is attributed to its ability to interfere with critical cellular processes in cancer and parasitic cells:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.

- Antiangiogenic Effects : It inhibits angiogenesis by targeting pathways critical for blood vessel formation in tumors.

- Direct Anti-parasitic Action : The mechanism involves interference with metabolic pathways essential for Trypanosoma cruzi survival.

Eigenschaften

IUPAC Name |

3-amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O.ClH/c1-10(2)4(11)3-7-5(6)9-8-3;/h1-2H3,(H3,6,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLDZHPFYKIKFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC(=NN1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.